Methanandamide

Descripción general

Descripción

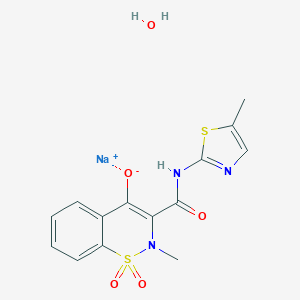

Methanandamide (AM-356) is a synthetically created stable chiral analog of anandamide . Its effects have been observed to act on the cannabinoid receptors (specifically on CB 1 receptors, which are part of the central nervous system) found in different organisms such as mammals, fish, and certain invertebrates (e.g. Hydra) .

Synthesis Analysis

Methanandamide is a metabolically stable congener of anandamide that has higher affinity for the cannabinoid receptor . Of the analogs tested, ®-methanandamide exhibited the highest affinity for the cannabinoid receptor with a Ki of 20 +/- 1.6 nM, 4-fold lower than that of anandamide (Ki = 78 +/- 2 nM) .

Molecular Structure Analysis

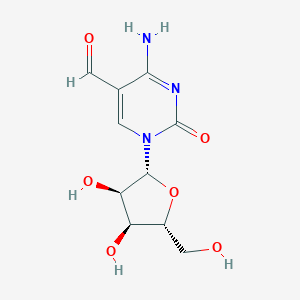

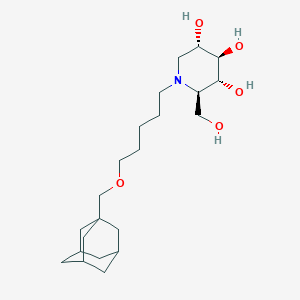

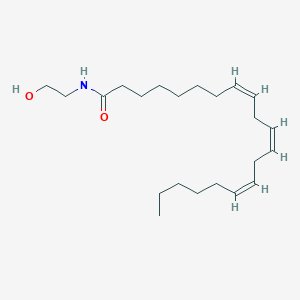

The molecular structure of Methanandamide is C23H39NO2 . It has a molar mass of 361.570 g·mol −1 .

Physical And Chemical Properties Analysis

Methanandamide has the chemical formula C23H39NO2 and a molar mass of 361.570 g·mol −1 . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 17 rotatable bonds .

Aplicaciones Científicas De Investigación

Periodontitis Treatment

Meth-AEA: has been studied for its potential in treating periodontitis, a serious gum infection that damages the soft tissue and destroys the bone that supports your teeth. Research indicates that long-term treatment with Meth-AEA can significantly reduce alveolar bone loss and production of inflammatory mediators like tumor necrosis factor-alpha and nitric oxide in rats . This suggests its potential application in dental health, particularly in the management and treatment of periodontal diseases.

Cancer Research

In the field of oncology, Meth-AEA has been shown to induce apoptosis in human cervical carcinoma cells. This process involves a cyclooxygenase-2-dependent pathway, suggesting that Meth-AEA could be used to develop new therapeutic strategies for treating cancer . The study highlights the role of Meth-AEA in modulating key cell-signaling pathways, which could be crucial for the development of anti-cancer drugs.

Cardiovascular Health

Meth-AEA has also been explored for its effects on cardiovascular health. Specifically, it has been found to induce relaxation in the superior mesenteric artery (sMA) of spontaneously hypertensive rats, which could have implications for managing hypertension and other cardiovascular disorders . The ability of Meth-AEA to influence vascular tone suggests its potential as a therapeutic agent in cardiovascular medicine.

Mecanismo De Acción

Target of Action

Methanandamide (AM-356) is a synthetically created stable chiral analog of anandamide . Its primary targets are the cannabinoid receptors , specifically the CB1 receptors , which are part of the central nervous system . These receptors are found in different organisms such as mammals, fish, and certain invertebrates .

Mode of Action

Methanandamide interacts with its targets, the CB1 receptors, causing a variety of effects. For instance, it has been observed to decrease outward potassium ion (K+) currents in rat mesenteric myocytes . This effect is similar to that observed in smooth muscle cells from the rat aorta .

Biochemical Pathways

Methanandamide’s action affects several biochemical pathways. It has been linked to the activation of type 1 vanilloid (TRPV1) receptors on primary afferent perivascular nerves, stimulating the release of calcitonin gene-related peptide (CGRP) . Additionally, it has been associated with the cytochrome P450 pathway, contributing to methanandamide-induced vasorelaxation in rat aorta .

Pharmacokinetics

It is known that methanandamide is a stable analog of anandamide, suggesting it may have improved metabolic stability .

Result of Action

The action of methanandamide results in various molecular and cellular effects. For example, it has been shown to relax and hyperpolarize intact mesenteric vessels by releasing CGRP from perivascular nerves . This suggests that methanandamide may have potent vasodilatory actions in a variety of vascular preparations .

Safety and Hazards

Direcciones Futuras

Both preclinical and clinical studies strongly support TASK-1 channels as important players in the pathology of pulmonary vascular diseases . As TASK-1 channels regulate resting membrane potential in human PASMC and consequently low pulmonary vascular tone, in order to achieve maximum vasodilation under . The current data points to cannabinoids as important molecules modulating various physiological processes, including the restriction of cancer cells growth, supporting the therapeutic actions of cannabinoids and specifically their potential as anticancer agents .

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKRUBZPTNJQEM-FQPARAGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanandamide | |

CAS RN |

157182-49-5 | |

| Record name | (R)-Methanandamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157182-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanandamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157182495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHANANDAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4U8EF3PBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Methanandamide primarily interacts with cannabinoid receptors, specifically the CB1 receptor. [, , , , , ] This interaction typically leads to the inhibition of adenylate cyclase activity, reducing intracellular cyclic AMP (cAMP). [] Downstream effects of this interaction are diverse and include:

- Inhibition of neurotransmitter release: Methanandamide, through CB1 receptor activation, can inhibit the release of neurotransmitters such as glutamate, GABA, and acetylcholine in the brain, contributing to its effects on cognition, memory, and motor function. []

- Modulation of ion channels: Methanandamide can influence the activity of various ion channels, including calcium and potassium channels, which contributes to its effects on neuronal excitability, smooth muscle contraction, and other physiological processes. [, , ]

- Activation of intracellular signaling pathways: Methanandamide binding to CB1 receptors can trigger various intracellular signaling pathways, such as mitogen-activated protein kinase (MAPK) pathways, involved in gene expression, cell proliferation, and inflammation. [, ]

A:

A: Research indicates that modifications to the structure of Methanandamide can significantly impact its activity, potency, and selectivity for cannabinoid receptors. [, , ]

- Chirality: The (R)-enantiomer of Methanandamide exhibits higher affinity for the CB1 receptor compared to the (S)-enantiomer. []

- Metabolic Stability: The presence of the methyl group in Methanandamide, compared to Anandamide, increases its metabolic stability by providing resistance to hydrolysis by fatty acid amide hydrolase (FAAH). [, , ]

- Head Group Modifications: Structural modifications to the ethanolamide headgroup of Methanandamide can alter its CB1 receptor affinity and functional activity. []

- Encapsulation in nanoparticles: This approach can protect Methanandamide from degradation and enhance its delivery to target tissues. []

- Use of cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with Methanandamide, improving its solubility and stability in aqueous solutions. []

- Lipid-based formulations: Incorporating Methanandamide into liposomes or other lipid-based carriers can improve its solubility and facilitate its transport across biological membranes. []

A:

- In vitro: Methanandamide has demonstrated efficacy in various cell-based assays. For example, it can inhibit the production of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1 in human periodontal ligament cells stimulated with Porphyromonas gingivalis lipopolysaccharide. [] It can also induce capacitation in bull spermatozoa through the activation of CB1 and TRPV1 receptors. []

A: Data on the toxicity and safety profile of Methanandamide is currently limited. While acute administration of Methanandamide in animals has been shown to produce cannabinoid-like effects, including hypothermia, hypokinesia, and antinociception, detailed information on potential long-term effects is lacking. [] More comprehensive toxicological studies are needed to assess its safety profile thoroughly. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)